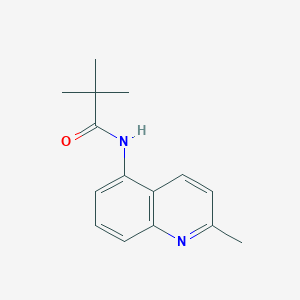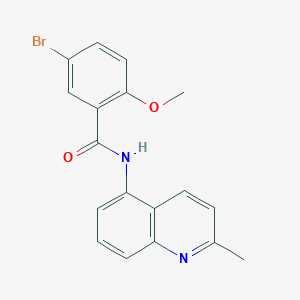![molecular formula C17H20N6OS2 B278074 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea, commonly known as ETDT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETDT belongs to the class of thiourea derivatives and has been shown to possess a wide range of pharmacological properties.
Mechanism of Action
The mechanism of action of ETDT is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of pro-inflammatory cytokines, and regulation of oxidative stress. ETDT has also been shown to modulate ion channels, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
ETDT has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ETDT has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. In addition, ETDT has been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
ETDT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. ETDT also possesses a wide range of pharmacological properties, which makes it a versatile compound for use in various experimental models. However, there are also some limitations to using ETDT in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, ETDT may have off-target effects, which may complicate its use in certain experimental models.
Future Directions
There are several future directions for research on ETDT. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. ETDT has been shown to possess neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use as an analgesic. ETDT has been shown to possess analgesic properties and may be able to provide pain relief without the side effects of traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of ETDT and to identify its molecular targets. This information will be critical for the development of more effective and targeted therapies based on ETDT.
Synthesis Methods
The synthesis of ETDT involves the reaction of 3-ethyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with isobutyryl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the triazole ring to yield ETDT. The synthesis of ETDT has been optimized to produce high yields and purity.
Scientific Research Applications
ETDT has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. ETDT has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C17H20N6OS2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N6OS2/c1-5-13-20-21-17-23(13)22-15(26-17)11-7-6-10(4)12(8-11)18-16(25)19-14(24)9(2)3/h6-9H,5H2,1-4H3,(H2,18,19,24,25) |
InChI Key |
SLGCFTTUXQXQSL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B277993.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![2-(4-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277995.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)